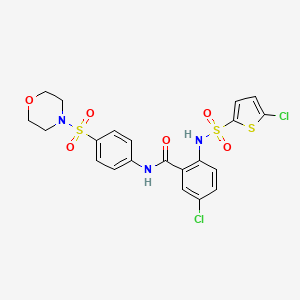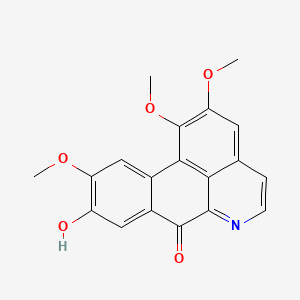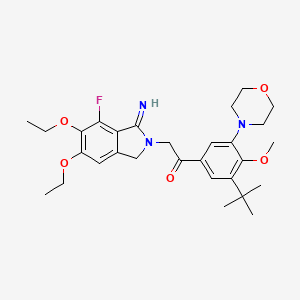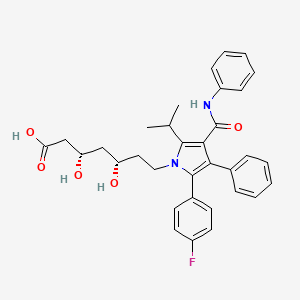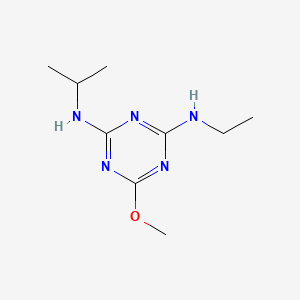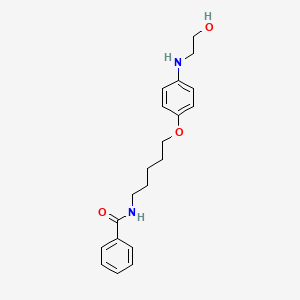
BENZAMIDE, N-(5-(p-((2-HYDROXYETHYL)AMINO)PHENOXY)PENTYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(5-(p-((2-hydroxyethyl)amino)phenoxy)pentyl)- is a bioactive chemical.
Applications De Recherche Scientifique
Metalloligands Designing Single-Molecule and Single-Chain Magnets : This study discusses the coordination of 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands with copper ions to create metalloligands. These metalloligands, when reacted with lanthanide salts, yield tetranuclear complexes, demonstrating single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, particularly in tetranuclear Tb complexes (Costes, Vendier, & Wernsdorfer, 2010).
Antimicrobial and Antioxidant Activities : A new benzamide isolated from endophytic Streptomyces showed notable antimicrobial and antioxidant activities. This research highlights the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).
Synthesis and Neuroleptic Activity of Benzamides : This paper explores the synthesis of various benzamides and their potential neuroleptic activities. The structure-activity relationships in these compounds offer insights into designing more potent drugs for treating psychosis (Iwanami et al., 1981).
Synthesis of New Benzamides as Antifungal Agents : This study focuses on the synthesis of several 2-hydroxy benzamides with potential antifungal properties. The research contributes to the development of new antifungal agents, highlighting the importance of benzamides in pharmaceutical research (Narayana et al., 2004).
Synthesis and Antibacterial Activity of N-(3-Hydroxy-2-Pyridyl) Benzamides : This paper reports the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their in vitro antibacterial activity against various bacteria, indicating their potential as antimicrobial agents (Mobinikhaledi et al., 2006).
In Vitro Mutagenicity of Anti-Inflammatory Parsalmide Analogues : The study investigates the mutagenicity of benzamide analogues used as anti-inflammatory agents. It provides insights into the safety and mutagenic potential of these compounds, which is crucial in drug development (Cardoso et al., 2006).
Inhibition of Vascular Endothelial Growth Factor Receptor-2 : This research describes the discovery of benzamide derivatives as selective inhibitors of vascular endothelial growth factor receptor-2, highlighting their potential in cancer treatment (Borzilleri et al., 2006).
Propriétés
Numéro CAS |
103387-97-9 |
|---|---|
Nom du produit |
BENZAMIDE, N-(5-(p-((2-HYDROXYETHYL)AMINO)PHENOXY)PENTYL)- |
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide |
InChI |
InChI=1S/C20H26N2O3/c23-15-14-21-18-9-11-19(12-10-18)25-16-6-2-5-13-22-20(24)17-7-3-1-4-8-17/h1,3-4,7-12,21,23H,2,5-6,13-16H2,(H,22,24) |
Clé InChI |
CKEHBPXLKBXNMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCOC2=CC=C(C=C2)NCCO |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCCOC2=CC=C(C=C2)NCCO |
Apparence |
Solid powder |
Autres numéros CAS |
103387-97-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzamide, N-(5-(p-((2-hydroxyethyl)amino)phenoxy)pentyl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



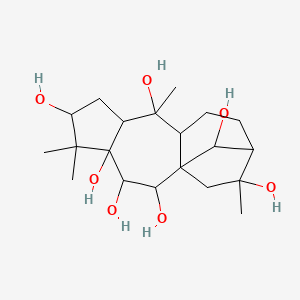
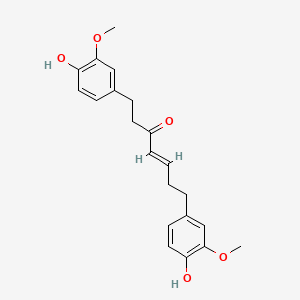
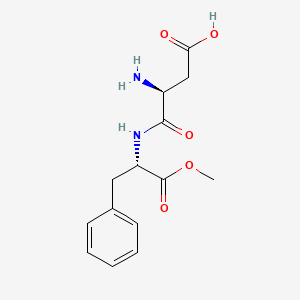
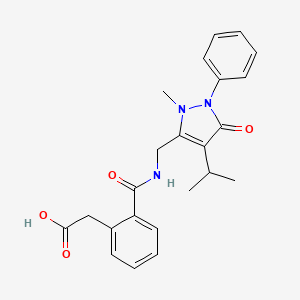
![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)
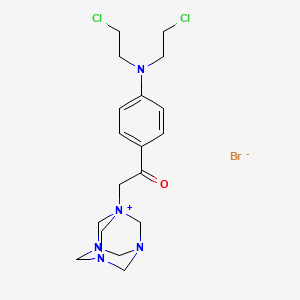
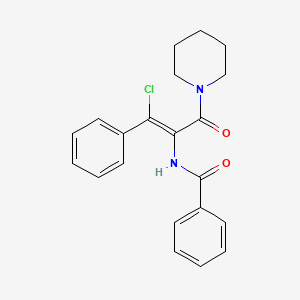
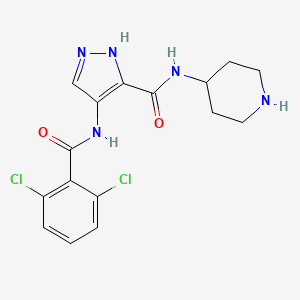
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)
